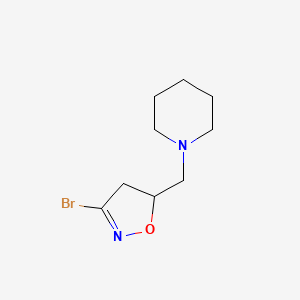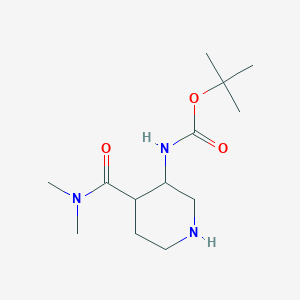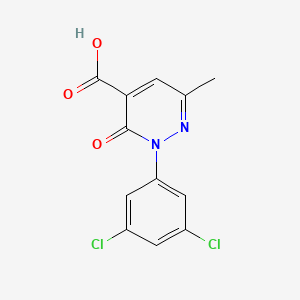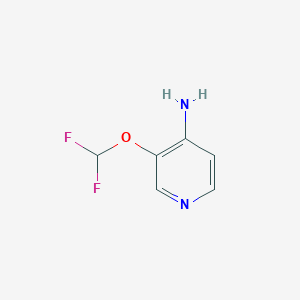
1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.
Incorporation of the difluorophenyl group: This can be done through nucleophilic aromatic substitution reactions.
Addition of the carbonitrile group: This step might involve cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can reduce functional groups to simpler forms.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction might yield amines or hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
1-(tert-Butyl)-4-phenylpyrrolidine-3-carbonitrile: Lacks the difluorophenyl group.
1-(tert-Butyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carbonitrile: Contains chlorine atoms instead of fluorine.
1-(tert-Butyl)-4-(2,4-dimethylphenyl)pyrrolidine-3-carbonitrile: Contains methyl groups instead of fluorine.
Uniqueness
1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile is unique due to the presence of the difluorophenyl group, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, biological activity, and overall behavior in chemical and biological systems.
Propiedades
Fórmula molecular |
C15H18F2N2 |
|---|---|
Peso molecular |
264.31 g/mol |
Nombre IUPAC |
1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C15H18F2N2/c1-15(2,3)19-8-10(7-18)13(9-19)12-5-4-11(16)6-14(12)17/h4-6,10,13H,8-9H2,1-3H3 |
Clave InChI |
LSMMKNSKGIKZEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CC(C(C1)C2=C(C=C(C=C2)F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11785448.png)



![7-Bromo-3-chloro-5-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11785473.png)



![3-(3-Fluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11785515.png)
![4-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11785517.png)


